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Compound of Interest

Compound Name: n-Butyl-2-chloroacetamide

CAS No.: 5349-24-6

Cat. No.: B1266543

Get Quote

Nomenclature, Synthesis, and Application in
Covalent Drug Discovery
Executive Summary
This technical guide provides a rigorous analysis of 2-chloro-N-butylacetamide, a structural

analog of the

-haloacetamide class. While often colloquially referred to as "n-butyl-2-chloroacetamide,"
precise IUPAC nomenclature is critical for database integration and regulatory compliance in
drug development. This molecule serves as a quintessential electrophilic "warhead" in
Fragment-Based Drug Discovery (FBDD), specifically designed for the covalent targeting of
non-catalytic cysteine residues.

Nomenclature and Structural Identity
In chemical informatics and regulatory filings, ambiguity leads to costly errors. The name "n-
Butyl-2-chloroacetamide" is a semi-systematic functional class name. The preferred IUPAC

name (PIN) is derived by identifying the principal functional group and the longest carbon chain

containing it.
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Parent Structure: Acetamide (

).

Principal Chain: Two carbons (ethanamide/acetamide).

Substituents:

A chlorine atom at position 2 (alpha to the carbonyl).

A butyl group attached to the nitrogen atom.

Correct IUPAC Name:2-Chloro-N-butylacetamide

Physicochemical Profile (Calculated)
Property Value Relevance

Formula Stoichiometry verification

Mol. Weight 149.62 g/mol
Mass spectrometry (M+H)

peaks

LogP ~1.2
Lipophilicity; indicates good

membrane permeability

TPSA 29.1 Polar Surface Area; favorable

for CNS penetration

Reactivity Moderate Electrophile
Selective for thiols over amines

at physiological pH

Synthetic Methodology: The Schotten-Baumann
Approach
As an Application Scientist, I recommend the modified Schotten-Baumann conditions for the

synthesis of this molecule. This biphasic or anhydrous approach controls the exothermicity of

the acyl substitution and prevents the hydrolysis of the chloroacetyl chloride starting material.

Reagents
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n-Butylamine (1.0 eq): The nucleophile.

Chloroacetyl chloride (1.1 eq): The electrophilic acylating agent. Note: Slight excess ensures

complete consumption of the amine.

Triethylamine (TEA) (1.2 eq): The acid scavenger (proton sponge) to neutralize HCl.

Dichloromethane (DCM): Anhydrous solvent.

Protocol
Setup: Purge a 250 mL round-bottom flask with

. Add n-butylamine (10 mmol) and TEA (12 mmol) to anhydrous DCM (50 mL).

Cooling: Submerge the flask in an ice/brine bath (

). Temperature control is critical to prevent bis-acylation or polymerization.

Addition: Add chloroacetyl chloride (11 mmol) dropwise over 20 minutes.

Why? Rapid addition generates localized hot spots, increasing side-product formation.

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC

(EtOAc/Hexane 1:3).

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine/TEA), followed by

saturated

and brine.

Isolation: Dry over

, filter, and concentrate in vacuo.

Visualization: Synthetic Workflow

Reagents:
n-Butylamine + TEA

Cool to 0°C
(DCM Solvent)

Dropwise Addition:
Chloroacetyl Chloride

Stir at RT
(3 Hours)

Acid/Base Wash
& Concentration

Product:
2-Chloro-N-butylacetamide
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Figure 1: Step-by-step synthetic workflow for 2-chloro-N-butylacetamide ensuring high purity

and yield.

Mechanism of Action: Cysteine Alkylation
In drug discovery, 2-chloro-N-butylacetamide acts as a covalent modifier. Unlike highly reactive

acid chlorides, the

-chloroacetamide moiety is a "tuned" electrophile. It is relatively stable in plasma but reacts
specifically with soft nucleophiles, primarily the thiol (-SH) group of cysteine residues in
proteins.

The

Pathway
The reaction follows a bimolecular nucleophilic substitution (

) mechanism:

Thiolate Formation: The local protein environment (often a nearby histidine) acts as a base,

deprotonating the cysteine thiol to a thiolate anion (

).

Nucleophilic Attack: The thiolate attacks the

-carbon of the chloroacetamide.

Leaving Group Departure: The chloride ion is displaced, forming an irreversible thioether

bond.

This mechanism is distinct from Michael acceptors (like acrylamides) and offers a different

selectivity profile, often preferring "hot" cysteines with lower pKa values.

Visualization: Covalent Modification Pathway
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Figure 2: Mechanistic pathway of cysteine alkylation via SN2 substitution, forming a stable

thioether adduct.

Applications in Drug Development[2][5][6]
Fragment-Based Drug Discovery (FBDD)
2-Chloro-N-butylacetamide is frequently used in Tethering screens. In this method, a library of

disulfide-containing fragments is screened against a protein with a specific cysteine. Once a hit

is identified, the disulfide is replaced with a chloroacetamide warhead to create an irreversible

inhibitor.

Selectivity: Chloroacetamides are generally less reactive than iodoacetamides, making them

more selective for functional cysteines and less prone to non-specific toxicity.

Probing Cryptic Pockets: The butyl chain provides a hydrophobic probe that can explore

lipophilic pockets adjacent to the reactive cysteine.

Biological Probes
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This molecule serves as a tool compound to map the "ligandability" of the proteome. By

attaching a reporter tag (e.g., an alkyne for Click chemistry) to the butyl chain, researchers can

identify which proteins in a cell are susceptible to covalent modification.

Safety and Handling (E-E-A-T Compliance)
As an alkylating agent, this compound poses specific risks that must be managed with

engineering controls.

Hazards: Skin sensitizer (H317), Toxic if swallowed (H301). It can alkylate DNA, posing a

potential genotoxicity risk.

Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate, which

acts as a sulfur nucleophile to quench the alkylating potential of the chloroacetamide.

PPE: Double nitrile gloves are mandatory. The compound penetrates standard latex rapidly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]

2. 2-Chloro-N-propylacetamide AldrichCPR 13916-39-7 [sigmaaldrich.com]

To cite this document: BenchChem. [Technical Monograph: 2-Chloro-N-butylacetamide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266543/docs#technical-monograph-2-chloro-n-
butylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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